2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H8O2S It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring a methyl group and a methylsulfanyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with methyl iodide and sodium methylsulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes or other proteins. The pathways involved may include oxidative stress and disruption of cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: The parent compound without the methyl and methylsulfanyl groups.
2-Methylcyclohexa-2,5-diene-1,4-dione: Lacks the methylsulfanyl group.
6-(Methylsulfanyl)cyclohexa-2,5-diene-1,4-dione: Lacks the methyl group.
Uniqueness
2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90111-22-1 |
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Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-methyl-6-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O2S/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
VJQPUQXQVMTSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)SC |
Origin of Product |
United States |
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